molecular formula C7H3ClN2O B12986273 2-Chloro-3-formylisonicotinonitrile

2-Chloro-3-formylisonicotinonitrile

Cat. No.: B12986273
M. Wt: 166.56 g/mol
InChI Key: DNCPZYVRLSGLBR-UHFFFAOYSA-N
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Description

2-Chloro-3-formylisonicotinonitrile is a pyridine derivative featuring a chloro substituent at position 2, a formyl group at position 3, and a nitrile group at position 4. The formyl group distinguishes it from related compounds, suggesting higher electrophilicity and reactivity in nucleophilic additions or condensation reactions. Such characteristics could make it valuable in pharmaceutical intermediates or agrochemical synthesis.

Properties

Molecular Formula

C7H3ClN2O

Molecular Weight

166.56 g/mol

IUPAC Name

2-chloro-3-formylpyridine-4-carbonitrile

InChI

InChI=1S/C7H3ClN2O/c8-7-6(4-11)5(3-9)1-2-10-7/h1-2,4H

InChI Key

DNCPZYVRLSGLBR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1C#N)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-formylisonicotinonitrile typically involves the Vilsmeier-Haack reaction. This reaction uses N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3) to form a chloroformyl intermediate, which then reacts with isonicotinonitrile to yield the desired product . The reaction is carried out under controlled temperature conditions to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of 2-Chloro-3-formylisonicotinonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-formylisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-formylisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-formylisonicotinonitrile involves its interaction with specific molecular targets. The chloro and formyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The nitrile group can form hydrogen bonds with biological targets, influencing their activity and function .

Comparison with Similar Compounds

2-Chloro-3-methylisonicotinonitrile (CAS 1195189-83-3)

Structural Differences :

  • Substituents : Methyl group at position 3 instead of formyl.
  • Molecular Formula : C₇H₅ClN₂ (vs. C₇H₃ClN₂O for the target compound).
  • Molecular Weight : 152.58 g/mol (vs. ~153.56 g/mol estimated for the target).

Key Properties :

  • The methyl group reduces polarity compared to the formyl substituent, leading to lower solubility in polar solvents.
  • Applications: Used in materials science and as a precursor in heterocyclic synthesis due to its stability .

Implications for the Target Compound: The formyl group in 2-Chloro-3-formylisonicotinonitrile likely enhances its reactivity in cross-coupling or cyclization reactions compared to the methyl analog.

2-Chloronicotinic Acid (CAS 2942-59-8)

Structural Differences :

  • Substituents : Carboxylic acid (-COOH) at position 3 instead of formyl (-CHO) and nitrile (-CN).
  • Molecular Formula: C₆H₄ClNO₂ (vs. C₇H₃ClN₂O).
  • Molecular Weight : 157.55 g/mol.

Key Properties :

  • Acidity : Carboxylic acid (pKa ~2.5) enables salt formation, unlike the formyl group.
  • Lipophilicity : XLogP3 = 1.3, indicating moderate hydrophobicity .

2-Chloro-6-phenylnicotinonitrile (CAS 43083-14-3)

Structural Differences :

  • Substituents : Phenyl group at position 6 and nitrile at position 3.
  • Molecular Formula : C₁₂H₇ClN₂.
  • Molecular Weight : 214.65 g/mol.

Key Properties :

  • Applications: Reported in organic synthesis for constructing polycyclic frameworks .

Implications for the Target Compound :
The formyl group at position 3 in the target compound may offer a more accessible reactive site compared to the phenyl-substituted analog, facilitating faster kinetics in catalysis.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Applications
2-Chloro-3-formylisonicotinonitrile (Target) C₇H₃ClN₂O* ~153.56* Cl (C2), CHO (C3), CN (C4) ~0.8† Theoretical: Drug intermediates
2-Chloro-3-methylisonicotinonitrile C₇H₅ClN₂ 152.58 Cl (C2), CH₃ (C3), CN (C4) 1.9 Materials science
2-Chloronicotinic Acid C₆H₄ClNO₂ 157.55 Cl (C2), COOH (C3) 1.3 Pharmaceuticals
2-Chloro-6-phenylnicotinonitrile C₁₂H₇ClN₂ 214.65 Cl (C2), CN (C3), Ph (C6) 3.5 Organic synthesis

*Estimated based on structural similarity.

Research Findings and Implications

  • Reactivity : The formyl group in the target compound enhances electrophilicity, making it superior to methyl () or phenyl () analogs in condensation reactions.
  • Solubility: The polar formyl group likely improves aqueous solubility compared to 2-chloro-3-methylisonicotinonitrile but reduces it relative to 2-chloronicotinic acid due to the absence of ionizable groups .
  • Drug Development : The nitrile and formyl groups could synergize to act as hydrogen bond acceptors, enhancing binding affinity in biological targets compared to carboxylic acid derivatives .

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